molecular formula C16H18N2O2 B1318067 N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide CAS No. 954271-80-8

N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide

Cat. No.: B1318067
CAS No.: 954271-80-8
M. Wt: 270.33 g/mol
InChI Key: YZTVVZDWLGDTKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an aminophenyl group and a methylphenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-aminophenol and 2-methylphenol.

    Formation of Intermediate: The 4-aminophenol is reacted with 2-methylphenol in the presence of a suitable catalyst to form an intermediate compound.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with propanoyl chloride under controlled conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted amides and phenoxy derivatives.

Scientific Research Applications

N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation and pain, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide can be compared with other similar compounds such as:

    N-(4-Aminophenyl)-2-phenoxypropanamide: Lacks the methyl group on the phenoxy ring, which may affect its binding affinity and activity.

    N-(4-Aminophenyl)-2-(4-methylphenoxy)propanamide: The position of the methyl group on the phenoxy ring is different, potentially altering its chemical reactivity and biological effects.

Uniqueness: The presence of the 2-methylphenoxy group in this compound imparts unique properties, such as enhanced lipophilicity and specific binding interactions, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(4-aminophenyl)-2-(2-methylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-5-3-4-6-15(11)20-12(2)16(19)18-14-9-7-13(17)8-10-14/h3-10,12H,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTVVZDWLGDTKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.